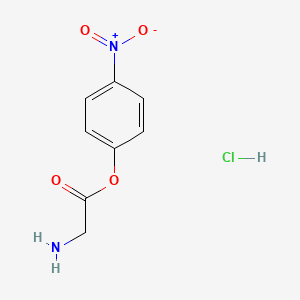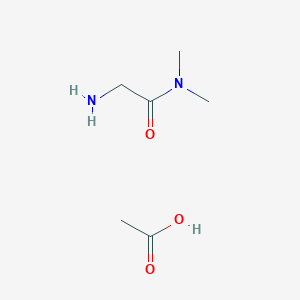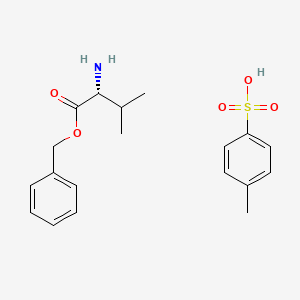
H-Arg(Mtr)-Otbu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arg(Mtr)-Otbu:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(Mtr)-Otbu typically involves the protection of the arginine amino group with a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group and the esterification of the carboxyl group with a tert-butyl (Otbu) group. The process generally follows these steps:
Protection of the amino group: Arginine is reacted with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine.
Esterification of the carboxyl group: The protected arginine is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: H-Arg(Mtr)-Otbu undergoes various chemical reactions, including:
Deprotection Reactions: The Mtr group can be removed using mild acidic conditions, while the Otbu group can be removed using strong acidic conditions such as trifluoroacetic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Otbu group removal, and mild acids like acetic acid for Mtr group removal.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
H-Arg(Mtr)-Otbu has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its protected amino and carboxyl groups.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Medical Research: Investigated for its potential therapeutic effects in various diseases, including cardiovascular and metabolic disorders.
Industrial Applications: Used in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of H-Arg(Mtr)-Otbu involves its role as a protected arginine derivative. The protecting groups (Mtr and Otbu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the free arginine can participate in various biological processes, including nitric oxide synthesis and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (H-Arg(Mtr)-OH): Similar structure but lacks the tert-butyl ester group.
Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-ornithine: Similar structure but with ornithine instead of arginine.
Uniqueness: H-Arg(Mtr)-Otbu is unique due to its dual protection, which allows for selective deprotection and versatile use in peptide synthesis. The presence of both Mtr and Otbu groups provides greater control over the synthesis process compared to similar compounds with single protection .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFURAIFTCMANS-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














